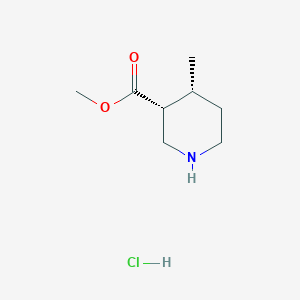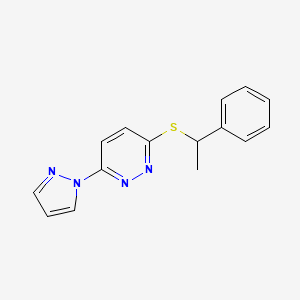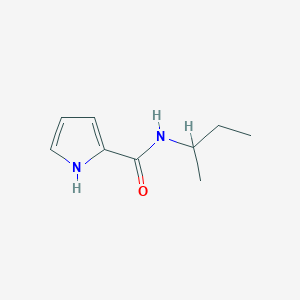
N2,N6-bis(4-(4-ethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Thiazoles, which are part of the structure of this compound, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Again, while specific chemical reactions involving “N2,N6-bis(4-(4-ethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide” are not available, thiazoles in general have been found to participate in a variety of reactions .Aplicaciones Científicas De Investigación
Industrial Waste Treatment
N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide (DPD) has been utilized in environmental chemistry, particularly for treating industrial wastes. A study by Zargoosh et al. (2015) synthesized DPD and modified the surface of Fe3O4 nanoparticles with it, creating a magnetic nanoadsorbent. This adsorbent demonstrated high efficiency in removing Zn2+ and Cd2+ ions from industrial wastes, with maximum adsorption capacities of 149.2 mg g−1 and 112.4 mg g−1, respectively (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).
Antimicrobial Applications
In the field of biochemistry, N2,N6-bis(thiazol-2-yl)pyridine-2,6-dicarboxamide and its derivatives have been investigated for their antimicrobial properties. Kumar et al. (2020) synthesized a ligand similar to DPD and formed complexes with metals like Cu, Ni, and Fe. These complexes exhibited moderate antimicrobial activity against various bacterial strains (Kumar, Singh, Agarwal, & Kumar, 2020).
Heterometallic Coordination Polymers
In materials science, heterometallic coordination polymers involving ligands like DPD have been synthesized and studied for their potential in catalysis. Bansal et al. (2015) used a metalloligand similar to DPD for synthesizing coordination polymers with metals like Co, Zn, Cd, and Hg. These polymers showed promise as reusable heterogeneous catalysts for various organic reactions (Bansal, Pandey, Hundal, & Gupta, 2015).
Synthesis of Complexes and Catalytic Applications
DPD derivatives have been used in the synthesis of metal complexes with applications in catalysis. For example, Sheng-Gui Liu et al. (2017) synthesized a ruthenium complex based on a DPD derivative, which showed efficacy in catalyzing the oxidation of specific alcohols using H2O2 (Sheng-Gui Liu, Pan, Su, Li, & Ni, 2017).
Propiedades
IUPAC Name |
2-N,6-N-bis[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O4S2/c1-3-37-20-12-8-18(9-13-20)24-16-39-28(31-24)33-26(35)22-6-5-7-23(30-22)27(36)34-29-32-25(17-40-29)19-10-14-21(15-11-19)38-4-2/h5-17H,3-4H2,1-2H3,(H,31,33,35)(H,32,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECGGAHVRKEJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2446424.png)


![9-(4-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2446431.png)
![1,3,2-Dioxaborolane, 2-[3-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2446433.png)

amino]sulfonyl}phenyl)methanaminium chloride](/img/structure/B2446437.png)
![1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2446440.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2446441.png)

